molecular formula C25H28ClN5O2S B2362122 1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-45-3

1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2362122
CAS No.: 1114830-45-3
M. Wt: 498.04
InChI Key:
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Description

The compound “1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . These compounds are known for their versatile biological activities and are key to drug discovery .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study focused on the synthesis of a family of compounds including 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activity and acute toxicity using PASS and GUSAR software. These compounds were identified as potentially useful for treating male reproductive and erectile dysfunction, classified as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Evaluation

Another research synthesized a series of compounds, including 1,2,4-triazolo[4,3-a]quinazoline derivatives, and evaluated their antibacterial activities. Some compounds exhibited good potency against bacterial strains, highlighting their potential as antimicrobial agents (Gineinah, 2001).

Potential Non-Sedative H1-Antihistamine Activity

A study developed a synthesis method for various triazolo[4,3-a]quinazoline derivatives, suggesting their potential as non-sedative H1-antihistamines (Fathalla, Rayes, & Ali, 2007).

Electrophilic Attack and Synthesis

Research on the model compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one studied its reaction with different electrophiles. This study aids in understanding the synthesis of such compounds and their potential applications (Fathalla, Čajan, & Pazdera, 2000).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer treatment (Reddy et al., 2015).

Antioxidant and Antibacterial Agents

A study synthesized N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives and evaluated them as antioxidant and antibacterial agents. Some compounds outperformed ascorbic acid and ciprofloxacin, indicating their potential in pharmacological applications (Gadhave & Kuchekar, 2020).

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSZZRKKZSXEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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